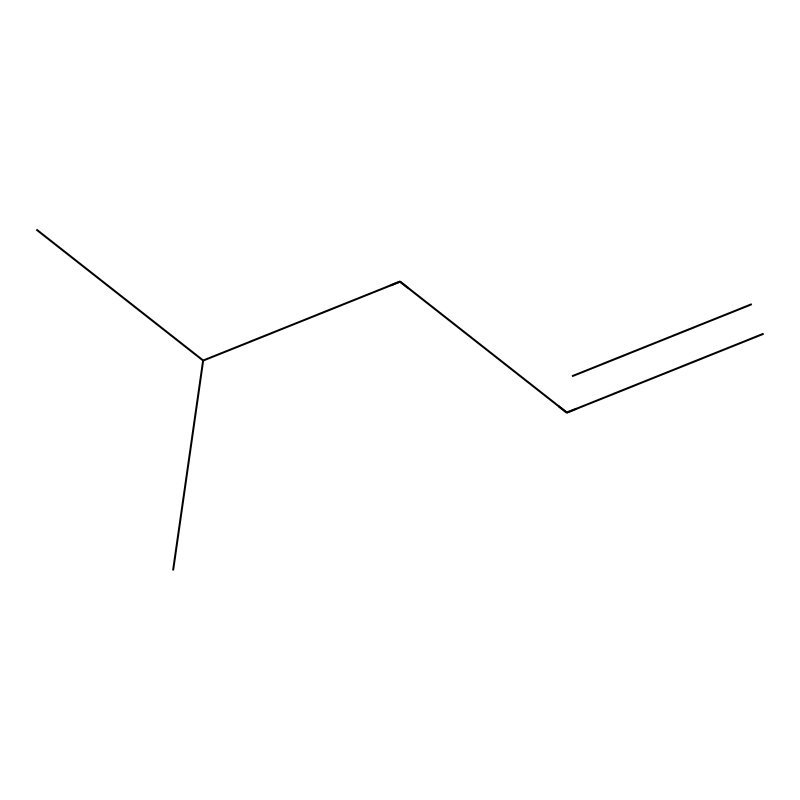

4-Methyl-1-pentene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

4-Methyl-1-pentene is an unsaturated aliphatic hydrocarbon with the molecular formula . It is characterized as a colorless liquid that is flammable and can be harmful if inhaled or swallowed. The compound has a boiling point range of approximately 127.4 to 129.2°F (53 to 54°C) and a specific gravity of 0.665, indicating that it is less dense than water . As a member of the olefin family, 4-methyl-1-pentene exhibits significant reactivity compared to saturated hydrocarbons and can undergo various

4-Methyl-1-pentene is a flammable liquid with a low flash point, posing a fire hazard. It is also considered a mild irritant and may cause respiratory problems upon inhalation.

- Toxicity: Limited data is available on the specific toxicity of 4-Methyl-1-pentene. However, it is recommended to handle the compound with appropriate personal protective equipment (PPE) to avoid inhalation and skin contact.

Monomer for Polymerization:

- Poly(4-methyl-1-pentene) (PMP) Production: 4-MP serves as the primary building block for PMP, a semi-crystalline polyolefin with unique properties. It exhibits high thermal stability, good chemical resistance, and excellent gas permeability, making it valuable for:

- Membranes: PMP membranes find use in gas separation processes like CO2 capture and air purification due to their selective gas transport properties [].

- Medical Devices: PMP's biocompatibility and hemocompatibility make it suitable for artificial lung membranes in extracorporeal membrane oxygenation (ECMO) systems [].

- Food Packaging: PMP's barrier properties offer protection for food products, especially those susceptible to oxidation.

Organic Synthesis Intermediate:

- Synthesis of Functionalized Derivatives: 4-MP acts as a starting material for various functionalized molecules used in research and development. It can undergo:

- Halogenation: 1,2-diiodo-4-methyl-pentane, derived from 4-MP, serves as a precursor for various organic compounds utilized in pharmaceutical and agrochemical research [].

- Hydroformylation: This process converts 4-MP to aldehydes and alcohols, valuable intermediates for further synthetic transformations.

- Metathesis Reactions: Ring-opening metathesis polymerization (ROMP) using 4-MP derivatives enables the creation of specific polymer structures for research purposes.

Research on Catalytic Processes:

- Catalyst Development and Evaluation: 4-MP participates in studies to improve catalysts for various reactions. Its specific properties make it suitable for:

- Dimerization of Propene: Understanding the dimerization of propene to 4-MP helps optimize catalysts for efficient alkene dimerization processes.

- Hydrocarbon Metathesis: Studies using 4-MP derivatives contribute to the development of more selective and efficient metathesis catalysts.

Fundamental Studies in Chemistry:

- Understanding Alkene Reactivity: Investigating the reactivity of 4-MP in different reactions provides valuable insights into the behavior of alkenes in general. This knowledge helps:

- Predict reaction outcomes: Develop accurate models for alkene reactions under various conditions.

- Design new synthetic methods: Explore possibilities for selectively modifying alkenes for desired applications.

Environmental Research:

- Bioremediation Studies: 4-MP serves as a model substrate to assess the biodegradation capabilities of microorganisms, aiding in the development of bioremediation strategies for contaminated environments.

- Addition Reactions: This compound can undergo electrophilic addition reactions due to its double bond, reacting with halogens, hydrogen halides, and other electrophiles.

- Polymerization: It is capable of undergoing exothermic addition polymerization reactions, especially in the presence of strong oxidizers or acids. This property is utilized in producing copolymers with ethylene, which enhances material properties for various applications .

- Dimerization: The compound can also be synthesized through dimerization processes involving propylene, leading to various oligomers depending on the reaction conditions .

Research on the biological activity of 4-methyl-1-pentene indicates potential toxicity. In toxicity studies conducted on rats, it was observed that exposure to high doses (300 mg/kg and 2000 mg/kg) resulted in significant health effects, suggesting that caution should be exercised when handling this compound . Additionally, due to its irritant properties, it can cause skin irritation and respiratory issues upon exposure to vapors or mists .

Several methods have been developed for synthesizing 4-methyl-1-pentene:

- Catalytic Dimerization: One prominent method involves the catalytic dimerization of propylene, which occurs in three stages to yield pure 4-methyl-1-pentene .

- Hafnocene Catalysis: Another efficient synthesis route proposed involves repeated 1,2-insertion of propylene into a hafnocene methyl cation followed by selective beta-methyl elimination .

- Copolymerization Techniques: Advanced techniques also include copolymerization with ethylene using metallocene catalysts to create materials with tailored properties .

4-Methyl-1-pentene has various industrial applications:

- Polymer Production: It is primarily used in the production of polyolefins such as polyethylene and its copolymers, which are utilized in packaging materials and other plastic products.

- Chemical Intermediates: The compound serves as a precursor for various chemical syntheses in organic chemistry.

- Additives: It may also be used as an additive in lubricants and other formulations due to its unique chemical properties.

Interaction studies involving 4-methyl-1-pentene focus on its reactivity with different agents. For instance:

- Reactivity with Strong Oxidizers: The compound can react vigorously with strong oxidizers, which poses safety concerns during storage and handling .

- Polymer Behavior: Studies on copolymers formed from 4-methyl-1-pentene indicate that the composition and monomer sequence significantly influence their thermal and mechanical properties .

4-Methyl-1-pentene shares structural similarities with other alkenes but possesses unique characteristics that differentiate it from them. Below are some similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Pentene | Straight-chain alkene; used in organic synthesis. | |

| 3-Hexene | Isomeric form; used as a building block in polymers. | |

| 1-Hexene | Commonly used in polymer production; more reactive than 4-methyl-1-pentene. | |

| 2-Methyl-1-pentene | Structural isomer; differs in position of double bond. |

Uniqueness of 4-Methyl-1-Pentene

The uniqueness of 4-methyl-1-pentene lies in its branched structure compared to its straight-chain counterparts like 1-pentene and 1-hexene. This branching affects its physical properties such as boiling point and density, as well as its reactivity profile, making it particularly suitable for specific applications in polymer chemistry where enhanced flexibility or lower crystallinity is desired.

The synthesis of 4M1P was first reported in the mid-20th century, driven by the demand for high-melting-point polymers. Early industrial production relied on Ziegler-Natta catalysts for propylene dimerization, achieving 36% conversion rates with 92% selectivity for liquid isomers. A breakthrough occurred in 1994 with the development of a sodium-potassium/zeolite catalyst system, which improved yield and purity by passivating the support with potassium carbonate.

The 2000s witnessed a paradigm shift with metallocene catalysts, enabling living polymerization and precise control over PMP’s stereoregularity. For instance, α-diimine palladium catalysts produced PMP with controlled branching (0.5–2.5 branches per 1000 carbons) and molecular weights up to 150 kDa. Recent work has focused on post-metallocene systems, such as bis(phenoxy-imine) titanium complexes, which achieve activity levels of 8,900 kg/mol·h for 4M1P homopolymerization.

Significance in Polymer Science

PMP’s crystalline structure, characterized by a 7₂ helical conformation and lamellar thickness of 12–15 nm, underpins its exceptional properties:

PMP’s mechanical properties are highly dependent on processing conditions. Melt-drawn films (draw ratio = 160) exhibit a 300% increase in elastic recovery (85%) compared to isotropic samples, attributed to tie-chain density reductions and amorphous entanglement.

Current Research Landscape and Trends

Contemporary studies focus on three frontiers:

Functionalized PMP Composites

Ionomers like [PMP-(NH₃)A⁻] (A = Cl⁻, SO₄²⁻) show enhanced dielectric constants (εᵣ = 5) and breakdown strengths (612 MV/m), enabling energy densities of 7 J/cm³—double that of biaxially oriented polypropylene.

Stabilization Strategies

Genetic algorithm-optimized stabilizer formulations (e.g., 0.3% hindered phenol + 0.1% thioester) extend PMP’s lifetime at 160°C by 400%, addressing inherent thermo-oxidative instability.

Advanced Copolymerization

Block copolymers of 4M1P and 1-pentene (30 mol% 4M1P) achieve microphase-separated morphologies with domain spacing <20 nm, enabling tailored gas separation selectivities (O₂/N₂ = 4.8).

Process Parameters and Optimization

The dimerization of propylene to 4-methyl-1-pentene is typically conducted at elevated temperatures (200–400°F) and pressures (150–1,500 psig) using potassium metal supported on low-surface-area alumina (surface area <20 m²/g) [1]. Key parameters include:

- Catalyst composition: Potassium loadings of 0.01–0.5 parts per part of alumina maximize activity [1].

- Reactor configuration: Fixed-bed reactors dominate, but reactive distillation systems (e.g., tungstated zirconia catalysts in distillation columns) enable simultaneous reaction and product separation at lower pressures (<500 psig) [2].

- Selectivity control: Adjusting alumina surface area (0.01–10 m²/g) enhances 4-methyl-1-pentene selectivity by minimizing side reactions like trimerization [1].

Data from patent US3175020A demonstrate a 70% yield of 4-methyl-1-pentene at 300°F and 800 psig using potassium/alumina catalysts [1].

Novel Catalyst Development with Natural Zeolites

While traditional catalysts rely on potassium/alumina systems, recent studies explore acidic zeolites and metal-organic frameworks (MOFs). For example, nickel-functionalized UiO-66 MOFs facilitate propylene oligomerization via the Cossee-Arlman mechanism, where sequential propylene insertion into nickel-alkyl bonds dictates product branching [3]. Although natural zeolites remain underexplored, synthetic analogs like ZSM-22 show promise for tuning selectivity through pore-size constraints.

Conversion and Selectivity Enhancement Strategies

- Pressure modulation: Lower pressures (200–500 psig) in reactive distillation systems reduce energy costs while maintaining >70% propylene conversion [2].

- Catalyst doping: Introducing tungsten to zirconia (WO₃/ZrO₂) improves acid-site density, favoring dimerization over polymerization [2].

- Feedstock purity: Propylene concentrations >90% minimize inert propane dilution, enhancing reaction rates [2].

Density functional theory (DFT) calculations reveal that nickel sites in MOFs exhibit activation energies (~20 kJ/mol) consistent with experimental observations, validating mechanistic models for selectivity optimization [3].

Alternative Synthetic Pathways

Alternative routes include:

- Oligomerization: Tungstated zirconia catalysts produce C₆, C₉, and C₁₂ olefins via propylene oligomerization, though 4-methyl-1-pentene remains a minor product [2].

- Metathesis: Ethylene/butene cross-metathesis offers theoretical pathways but suffers from low selectivity.

Industrial Scale Production Challenges and Solutions

| Challenge | Solution |

|---|---|

| Catalyst deactivation | Periodic regeneration via oxidative treatments |

| Product separation | Reactive distillation columns for in situ isolation [2] |

| Energy intensity | Low-pressure (500 psig) reactive distillation [2] |

For instance, CA2712187C’s distillation column reactor achieves >70% selectivity for C₆ isomers while operating at 1/3 the pressure of conventional systems [2].

Green Chemistry Approaches to 4-Methyl-1-Pentene Synthesis

- Catalyst recyclability: MOF-based catalysts (e.g., Ni/UiO-66) retain activity over multiple cycles due to stable coordination environments [3].

- Solvent-free processes: Vapor-phase dimerization eliminates solvent waste.

- Energy efficiency: Reactive distillation reduces heating requirements by integrating reaction and separation [2].

Ziegler-Natta Catalysis

Ziegler-Natta catalysts represent the foundation of industrial 4-methyl-1-pentene polymerization, providing isotactic poly(4-methyl-1-pentene) with high stereoregularity [1] [2]. The most commonly employed system combines titanium trichloride (gamma-TiCl3) with diethylaluminum chloride (AlEt2Cl) as the cocatalyst [2]. This heterogeneous catalyst system demonstrates remarkable efficiency in producing isotactic polymers through a coordination-insertion mechanism.

The polymerization mechanism involves the coordination of 4-methyl-1-pentene to the titanium active site, followed by insertion into the titanium-carbon bond [1]. The stereochemical control arises from the chiral environment created by the coordination sphere of the titanium center. Research has demonstrated that hydrogen significantly enhances the polymerization rate when added to the gamma-TiCl3/AlEt2Cl system, increasing both catalytic activity and molecular weight control [2].

The industrial Ziegler-Natta systems typically operate at temperatures ranging from 50-80°C and achieve catalytic activities of 1,000-5,000 kg polymer per mol catalyst per hour [1] [2]. These catalysts produce polymers with molecular weights ranging from 50,000 to 200,000 g/mol, with isotactic contents typically exceeding 85% as determined by carbon-13 nuclear magnetic resonance spectroscopy [1].

Metallocene-Based Catalyst Systems

Metallocene catalysts have revolutionized 4-methyl-1-pentene polymerization by providing unprecedented control over polymer microstructure and stereochemistry [1] [3]. The most extensively studied systems include rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl2) and rac-dimethylsilylbis(1-indenyl)zirconium dichloride, activated with methylaluminoxane (MAO) [1] [3].

The rac-CH2(3-tert-butyl-1-indenyl)2ZrCl2 catalyst system demonstrates exceptional performance in 4-methyl-1-pentene polymerization, achieving activities of 8,000-25,000 kg polymer per mol catalyst per hour [3]. This catalyst exhibits remarkable comonomer incorporation capabilities and produces polymers with molecular weights ranging from 300,000 to 1,000,000 g/mol [3]. The high stereoregularity and complete regioregularity obtained with this catalyst greatly simplify spectral analysis, as the spectral multiplicity can be ascribed to differences in comonomer sequences only [3].

Syndiospecific metallocene systems, particularly diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph2C(Cp)(Flu)ZrCl2), enable the synthesis of syndiotactic poly(4-methyl-1-pentene) [1] [4]. These catalysts demonstrate living polymerization characteristics, producing polymers with molecular weights exceeding 500,000 g/mol and narrow molecular weight distributions [4]. The syndiospecific systems operate effectively at lower temperatures (20-60°C) and provide enhanced control over chain-end functionality [4].

Post-Metallocene Advanced Catalytic Approaches

Post-metallocene catalysts represent the most recent advancement in 4-methyl-1-pentene polymerization, offering superior activities and unique polymer architectures [5] [6] [7]. Phenoxy-imine (FI) catalysts, based on electronically flexible phenoxy-imine chelate ligands combined with early transition metals, demonstrate remarkably high activities exceeding 35,000 kg polymer per mol catalyst per hour [6] [7].

Bis(phenoxyimine)titanium complexes activated with triisobutylaluminum and triphenylcarbenium tetrakis(pentafluorophenyl)borate exhibit extraordinary performance in 4-methyl-1-pentene polymerization [7]. These systems demonstrate higher activities toward sterically encumbered α-olefins, with the activity order being 4-methyl-1-pentene > 1-decene > 1-octene > 1-hexene [7]. The resulting polymers possess very high molecular weights (846,000-1,450,000 g/mol), representing some of the highest reported for poly(higher α-olefin)s [7].

The post-metallocene catalysts produce stereo- and regioirregular high molecular weight polymers with significant regioirregular units (approximately 50 mol%) [7]. This unique microstructure results in "ultra-random polymers" with distinctive properties not achievable through conventional catalyst systems [7]. The polymerization rate demonstrates a zeroth-order dependence on monomer concentration, indicating a different mechanistic pathway compared to traditional systems [7].

Late-Transition Metal α-Diimine Catalysts

Late-transition metal α-diimine catalysts, particularly nickel and palladium systems, provide access to unique polymer architectures through chain-walking mechanisms [8] [9] [10]. The α-diimine nickel catalysts demonstrate remarkable capability in producing branched poly(4-methyl-1-pentene) with complex chain architectures [8] [9].

The chain-walking mechanism involves both 1,2- and 2,1-insertion of 4-methyl-1-pentene, followed by migration of the nickel active species along the polymer chain [8] [9]. This process results in the formation of various branch structures, including methyl, ethyl, propyl, and longer branches [9]. Research has demonstrated that the total amount of 2,1-insertion of the comonomer, followed by backward migration of the nickel active species, is higher than that of 1,2-inserted 4-methyl-1-pentene [9].

The α-diimine nickel systems typically operate at lower temperatures (20-60°C) and produce polymers with molecular weights ranging from 100,000 to 500,000 g/mol [8] [10]. These catalysts demonstrate living polymerization behavior under specific conditions, enabling the synthesis of well-defined block copolymers and materials with controlled molecular weight distributions [10].

Living/Controlled Polymerization Behaviors

Branch Structure Formation Mechanisms

The formation of branched structures in 4-methyl-1-pentene polymers occurs through several distinct mechanisms, depending on the catalyst system employed [8] [9] [10]. In metallocene systems, branch formation is primarily limited to the inherent isobutyl side chain of the monomer, resulting in linear polymers with pendant branches [1] [3].

Late-transition metal catalysts, particularly α-diimine nickel systems, generate complex branching patterns through chain-walking mechanisms [8] [9]. The branching analysis reveals that methyl branches are formed predominantly through propylene/1-alkene 1,2-insertion followed by precise chain-walking to form ω,2-enchainment [10]. Long branches result from 1,2-insertion of higher α-olefins without subsequent chain-walking [10].

The branch-type distribution depends significantly on reaction temperature, with poly(propylene-co-1-decene) produced at 0°C possessing 186 branches per 1000 carbons (146 methyl and 40 longer chains), while polymerization at 25°C yields 170 branches per 1000 carbons (133 methyl and 37 longer chains) [10]. This temperature dependence reflects the kinetic competition between chain-walking and monomer insertion processes [10].

Chain-Walking Phenomena

Chain-walking represents a unique mechanistic feature of late-transition metal catalysts, enabling the synthesis of polymers with unprecedented branching architectures [9] [10]. The chain-walking process involves the migration of the metal center along the polymer backbone, creating opportunities for branch formation at various positions [9] [10].

In 4-methyl-1-pentene polymerization, chain-walking frequencies typically range from 10² to 10⁵ s⁻¹, depending on the catalyst structure and polymerization conditions [10]. The process involves both complete chain-walking, which installs long methylene sequences, and partial chain-walking to internal carbons, which generates various branch types [10].

The chain-walking mechanism is particularly pronounced in cationic nickel α-diimine systems, where 2,1-insertion followed by backward migration of the nickel active species occurs more frequently than direct 1,2-insertion [9]. This results in highly branched polymers with up to 50 branches per 1000 carbon atoms, including methyl, ethyl, propyl, and longer branches [9].

Polymerization Kinetics and Thermodynamics

The polymerization kinetics of 4-methyl-1-pentene exhibit significant variations depending on the catalyst system employed. Ziegler-Natta systems typically demonstrate activation energies ranging from 8-15 kcal/mol, with polymerization rate constants (kp) in the range of 10²-10⁴ L/mol·s [11] [12]. The chain transfer rate constants (ktr) vary from 10¹-10³ L/mol·s, while termination rate constants (kt) range from 10⁵-10⁷ L/mol·s [11].

The thermodynamic parameters for 4-methyl-1-pentene polymerization indicate an exothermic process with heat of polymerization (ΔHp) values ranging from -18 to -21 kcal/mol [11] [13]. The entropy of polymerization (ΔSp) is typically -25 to -30 cal/mol·K, reflecting the loss of translational and rotational freedom upon polymerization [11] [13].

Metallocene systems demonstrate different kinetic behavior, with enhanced activities at lower temperatures and improved stereochemical control [1] [3]. The polymerization rate shows strong dependence on monomer concentration for most systems, except for post-metallocene catalysts which exhibit zeroth-order kinetics with respect to monomer concentration [7].

The unique thermodynamic properties of poly(4-methyl-1-pentene) include a glass transition temperature of 29-35°C and melting temperatures ranging from 200-240°C for isotactic polymers [11]. The crystal density (0.820-0.835 g/cm³) is remarkably lower than the amorphous density (0.830-0.840 g/cm³), making poly(4-methyl-1-pentene) the only semicrystalline polymer with this unusual property [1] [14].

Stereochemistry Control in Polymerization

Stereochemical control in 4-methyl-1-pentene polymerization depends critically on the catalyst architecture and polymerization conditions [1] [15] [4]. Ziegler-Natta catalysts typically produce highly isotactic polymers with isotactic triad contents (mm) ranging from 85-95%, achieved through enantiomorphic site control [1] [16].

C₂-symmetric metallocene catalysts, such as rac-ethylenebis(1-indenyl)zirconium dichloride, provide exceptional isotactic selectivity with mm values exceeding 95% under optimal conditions [1] [3]. The stereochemical control arises from the chiral environment created by the bridged indenyl ligands, which differentiates between the re and si faces of the coordinated monomer [16].

Syndiospecific polymerization is achieved using Cs-symmetric metallocene catalysts, particularly fluorenyl-cyclopentadienyl systems [4] [16]. These catalysts operate through enantiomorphic site control, with the syndiotactic selectivity depending strongly on polymerization temperature and monomer concentration [16]. Low temperatures and high monomer concentrations favor syndiotactic placement, while elevated temperatures increase the probability of misinsertions [16].

Late-transition metal catalysts typically produce atactic polymers with isotactic triad contents ranging from 30-50% [8] [9]. However, recent advances in ligand design have enabled some degree of stereochemical control, with certain α-diimine systems demonstrating enhanced isotactic selectivity under specific conditions [17] [18].

Physical Description

XLogP3

Boiling Point

53.9 °C

Flash Point

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 114 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 109 of 114 companies with hazard statement code(s):;

H224 (20.18%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H225 (79.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (20.18%): Harmful if swallowed [Warning Acute toxicity, oral];

H304 (44.04%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (50.46%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

271.64 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

25068-26-2

Wikipedia

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

1-Pentene, 4-methyl-: ACTIVE